![molecular formula C22H27N3O4 B2995161 2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one CAS No. 2310207-69-1](/img/structure/B2995161.png)
2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The molecule also contains a pyridazine ring, which is a less common heterocyclic ring but is still found in some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like esters can increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-17-6-7-18(20(13-17)29-2)22(27)24-10-8-15(9-11-24)14-25-21(26)12-16-4-3-5-19(16)23-25/h6-7,12-13,15H,3-5,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHYKPXXAMIDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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